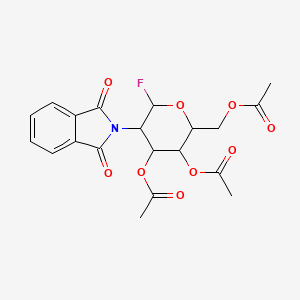
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride is a synthetic carbohydrate derivative. It is primarily used in glycosylation reactions due to its ability to act as a glycosyl donor. This compound is notable for its stability and reactivity, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using acetyl groups to form tri-O-acetyl derivatives.
Introduction of Phthalimido Group: The 2-hydroxyl group is substituted with a phthalimido group to form 2-deoxy-2-phthalimido derivatives.
Formation of Glycosyl Fluoride:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride undergoes several types of chemical reactions:
Glycosylation: It acts as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.
Substitution: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reactions are typically carried out in anhydrous solvents like dichloromethane at low temperatures.
Substitution: Nucleophiles such as alcohols or thiols can be used to substitute the fluoride group. These reactions often require basic conditions and are carried out at room temperature.
Major Products
Glycosylation: The major products are glycosides, where the glycosyl fluoride has transferred its glycosyl group to the acceptor molecule.
Substitution: The major products are derivatives where the fluoride group has been replaced by the nucleophile.
科学研究应用
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride has several scientific research applications:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates, which are important in studying carbohydrate-protein interactions.
Biology: It is used in the preparation of glycosylated biomolecules, which are essential for studying cellular processes and signaling pathways.
Medicine: It is used in the synthesis of glycosylated drugs and therapeutic agents, enhancing their stability and bioavailability.
作用机制
The mechanism of action of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride involves its role as a glycosyl donor. The compound’s fluoride group is activated by a Lewis acid, facilitating the transfer of the glycosyl group to an acceptor molecule. This process forms a glycosidic bond, which is crucial in the synthesis of complex carbohydrates and glycoconjugates .
相似化合物的比较
Similar Compounds
- 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranosyl chloride
- Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
Uniqueness
This compound is unique due to its specific configuration and the presence of the phthalimido group, which enhances its stability and reactivity. This makes it particularly useful in glycosylation reactions compared to other similar compounds .
属性
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBOYANNCZRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
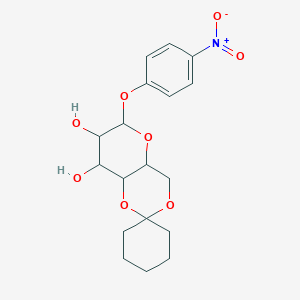
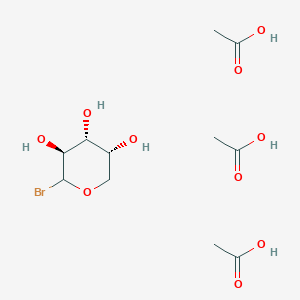
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8082791.png)
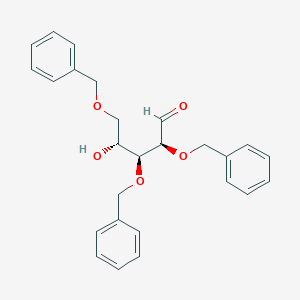
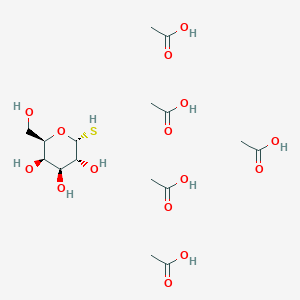
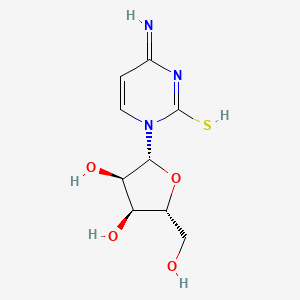
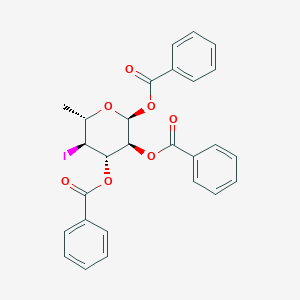
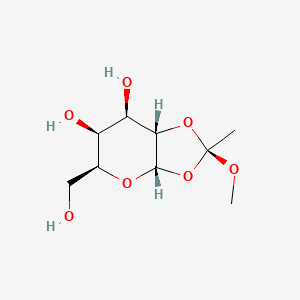
![sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate](/img/structure/B8082828.png)
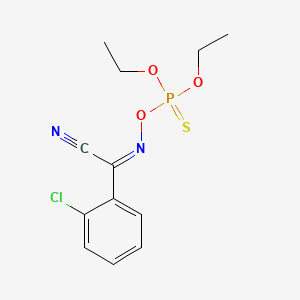
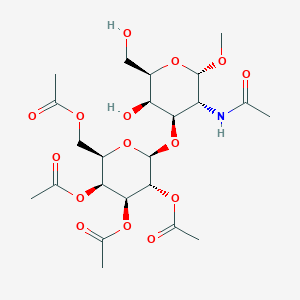
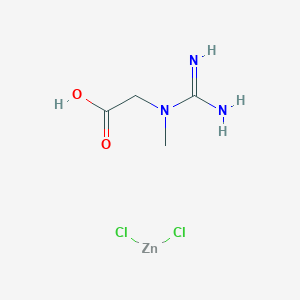
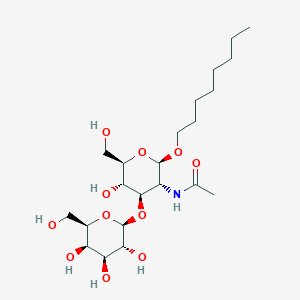
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)
